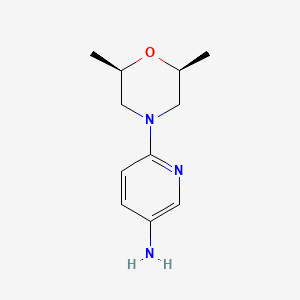

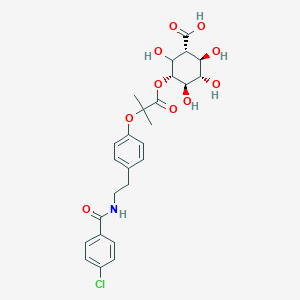

6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-amine

説明

6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-amine is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of this compound involves multiple steps . One method involves the reaction of 2-methyl-4’- (trifluoromethoxy)- [1,1’-biphenyl]-3-carboxylic acid with thionyl chloride in 1,2-dichloroethane, followed by the addition of (2S,6R)-2,6-dimethyl-4- (5-aminopyridin-2-yl)morpholine . Another method involves a multi-step reaction with triethylamine and N- [ (dimethylamino)-3-oxo-1H-1,2,3-triazolo [4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate in N,N-dimethyl-formamide, followed by a reaction with sodium carbonate and tetrakis (triphenylphosphine) palladium (0) in water/toluene/ethanol at 135 °C, and finally a reaction with phosphoric acid in acetonitrile .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis, as described above . Detailed information about other chemical reactions involving this compound is not available from the search results.Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.28 and a molecular formula of C11H17N3O . Other physical and chemical properties such as melting point, boiling point, and density were not available from the search results.科学的研究の応用

Optical Properties and Electron Donors

Research demonstrates that derivatives of pyridine, such as 6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-amine, when combined with electron-donating groups like dimethylamine, morpholine, and others, exhibit notable optical properties. These properties include thermal stability, redox behaviors, and distinctive UV-Vis absorption and emission characteristics. For instance, the incorporation of dimethylamine or piperidine substituents enhances these compounds' electronic properties, making them efficient for applications in fields like optoelectronics and fluorescence-based sensors (Palion-Gazda et al., 2019).

Synthesis for Preclinical and Clinical Research

Another application involves the synthesis of complex organic compounds for use in preclinical and clinical research. The specific chemical structure of this compound allows for its utilization in creating compounds for pharmaceutical applications. This process involves several steps, including cyclization, hydrolysis, and degradation, demonstrating the compound's versatility and utility in medicinal chemistry (Niedrich et al., 1986).

Detection of Hazardous Chemicals

In the realm of public safety, derivatives of this compound have been used to create chemosensors for the detection of hazardous substances like nerve agents. These chemosensors function via catalytic hydrolysis, leading to the formation of protonated sensors that emit fluorescence in response to the presence of specific toxic agents. This application underscores the compound's potential in developing sensitive and selective methods for detecting lethal chemicals in various environments (Cai, Li, & Song, 2017).

Organic Synthesis and Pharmaceuticals

This compound also plays a crucial role in organic synthesis, particularly in the production of complex molecular structures useful in pharmaceuticals. It's involved in one-pot processes leading to the formation of cyclopentyl and cyclohexyl annealed pyridines. These structures have broad applications in pharmaceutical chemistry, highlighting the compound's role as a building block in drug development (Yehia, Polborn, & Müller, 2002).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been reported to inhibit kinase lrrk2

Mode of Action

If it acts similarly to other kinase inhibitors, it may bind to the kinase’s active site, preventing the transfer of phosphate groups to substrate molecules and thus inhibiting the kinase’s activity .

Biochemical Pathways

If it acts as a kinase inhibitor, it could potentially affect a variety of cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

As a potential kinase inhibitor, it could potentially inhibit cell growth and proliferation, induce cell cycle arrest, or promote apoptosis .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and activity .

特性

IUPAC Name |

6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8-6-14(7-9(2)15-8)11-4-3-10(12)5-13-11/h3-5,8-9H,6-7,12H2,1-2H3/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPBNQMPKNGOJC-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901195940 | |

| Record name | rel-6-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901195940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

956699-06-2 | |

| Record name | rel-6-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956699-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-6-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901195940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1384723.png)

![6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1384733.png)

![Bis[2,4-di(propan-2-yl)phenyl] phenyl phosphate](/img/structure/B1384742.png)

![4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B1384744.png)